N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide
Description
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3S It is known for its unique structure, which includes a nitrobenzamide group and a dimethylphenylcarbamothioyl moiety
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-6-5-7-11(2)14(10)17-16(23)18-15(20)12-8-3-4-9-13(12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQMEHMLYHPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N-(2,6-dimethylphenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Formation of N-[(2,6-dimethylphenyl)carbamothioyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiourea moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,6-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
- **N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
- **N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a dimethylphenylcarbamothioyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
